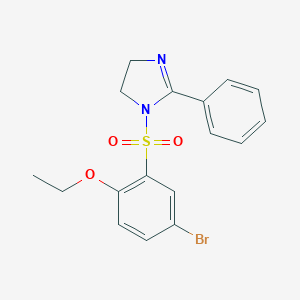

1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Beschreibung

1-((5-Bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonamide-substituted dihydroimidazole derivative. Its structure features:

- A 4,5-dihydroimidazole core, a five-membered ring with two adjacent nitrogen atoms.

- A sulfonyl group (-SO₂-) linked to a 5-bromo-2-ethoxyphenyl substituent, introducing steric bulk, electron-withdrawing effects (via bromine), and lipophilicity (via the ethoxy group).

This compound’s synthesis likely involves multi-step reactions, including sulfonylation of the imidazole precursor and substitution of the phenyl ring. Its structural complexity suggests applications in medicinal chemistry, particularly as a ligand or bioactive molecule targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-2-23-15-9-8-14(18)12-16(15)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCQFQYRHFFYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Sulfonylation: The brominated product is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the sulfonyl derivative.

Imidazole Formation: The sulfonylated intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to form the dihydroimidazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonyl and imidazole moieties.

Coupling Reactions: The brominated phenyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or toluene.

Major Products

The major products depend on the specific reactions. For example, nucleophilic substitution of the bromine atom can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its brominated phenyl group makes it a versatile intermediate for various coupling reactions.

Biology and Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The sulfonyl and imidazole groups are known to interact with biological targets, suggesting possible roles in enzyme inhibition or receptor modulation.

Industry

In material science, the compound could be used in the synthesis of polymers or as a precursor for functional materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action for 1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through its sulfonyl and imidazole groups, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Substitutions

1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

- Key Differences : The sulfonyl group is attached to a 4-bromophenyl ring (vs. 5-bromo-2-ethoxyphenyl).

- Impact: The absence of the ethoxy group reduces steric hindrance and lipophilicity.

- Molecular Weight : 365.24 g/mol (vs. higher for the ethoxy-containing compound).

1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole

- Key Differences : A benzenesulfonyl group replaces the bromo-ethoxyphenyl moiety, and a 3,4-dichlorobenzylthio group is present at the 2-position.

- This compound’s dual sulfonyl and thioether groups could enhance metabolic stability .

1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

- Key Differences : The sulfonyl group is linked to a 3,4-dimethylphenyl ring.

- This compound’s lower molecular weight (314.40 g/mol) may improve solubility compared to brominated analogues .

Functional Analogues with Modified Imidazole Cores

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

- Key Differences : A fully aromatic imidazole core with methyl and fluorophenyl substituents.

- Impact: Fluorine’s electronegativity enhances dipole interactions, while methyl groups increase hydrophobicity. This compound’s planar structure may favor intercalation in biological targets, contrasting with the non-planar dihydroimidazole core of the target compound .

Tricyclic 5:7:5-Fused Diimidazo[4,5-d] Derivatives

Pharmacological and Physicochemical Properties

Key Observations :

- Bromine vs.

- Sulfonyl Group : Common in all analogues, suggesting a role in hydrogen bonding or electrostatic interactions with biological targets.

- Thioether vs. Sulfonyl : Thioether-containing compounds (e.g., ) may exhibit better redox activity but lower metabolic stability.

Biologische Aktivität

1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a sulfonyl group attached to an imidazole ring, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to 1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity against Hep-2 and P815 Cell Lines :

- Activity Against A549 Cell Line :

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been extensively studied, with promising results against various pathogens.

Research Findings

- Antibacterial Activity :

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | P. aeruginosa |

| 5a | 15 |

| 5b | 11 |

| Streptomycin | 28 |

The biological activity of 1-((5-bromo-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole may be attributed to its ability to interfere with cellular processes in both cancerous and microbial cells.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the S phase, leading to apoptosis in cancer cells .

- Antimicrobial Mechanisms : The antibacterial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.